5-Methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 187.63 g/mol. It is characterized by a methoxy group attached to a picolinimidamide structure, which enhances its solubility and reactivity, particularly as a hydrochloride salt. This compound is notable for its potential applications in organic synthesis and biological studies, especially in the context of nickel-catalyzed reactions that form carbon-nitrogen bonds, which are essential in pharmaceutical chemistry .
As scientific research is constantly evolving, it is possible that future studies may explore the potential applications of 5-Methoxypicolinimidamide hydrochloride. However, due to the limited information currently available, it is difficult to predict the specific research areas where it might be investigated.
The biological activity of 5-Methoxypicolinimidamide hydrochloride is an area of ongoing research. Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial and anticancer properties. Its role as a ligand in catalytic processes may also indicate potential applications in drug development, particularly in synthesizing biologically active compounds.
Several methods have been reported for the synthesis of 5-Methoxypicolinimidamide hydrochloride:
5-Methoxypicolinimidamide hydrochloride has several potential applications:
Interaction studies involving 5-Methoxypicolinimidamide hydrochloride primarily focus on its behavior as a ligand in catalytic processes. These studies are crucial for understanding how this compound interacts with metal catalysts like nickel, influencing reaction efficiency and selectivity. Insights gained from these interactions can help optimize synthetic methodologies and improve yields in organic chemistry.
Several compounds share structural similarities with 5-Methoxypicolinimidamide hydrochloride. Here is a comparison highlighting their unique features:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
N-Hydroxy-5-methoxypicolinimidamide | 327056-65-5 | 0.91 | Hydroxy group enhances solubility and reactivity |
4-(Pentyloxy)picolinimidamide hydrochloride | 1179362-46-9 | 0.81 | Alkoxy substitution may alter biological activity |
(5-Methoxypyridin-2-yl)methanamine | 905306-69-6 | 0.84 | Amino group provides different reactivity profile |
Picolinimidamide hydrochloride | 51285-26-8 | 0.74 | Base form without chloro or methoxy substitutions |
These comparisons underscore the uniqueness of 5-Methoxypicolinimidamide hydrochloride regarding its specific functional groups and potential reactivity profiles, making it a valuable compound in both synthetic and biological contexts .
Direct amidation routes for 5-methoxypicolinimidamide synthesis typically involve activating 5-methoxypicolinic acid derivatives for coupling with ammonia or substituted amines. For instance, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) enables subsequent reaction with ammonium hydroxide to form the imidamide core. However, this approach faces challenges in regioselectivity and purification due to the hydrochloride salt’s hygroscopic nature.
Multi-step functionalization strategies, conversely, prioritize modular assembly. A representative pathway begins with 2,5-dibromopyridine, where methoxy group introduction via nucleophilic aromatic substitution (SNAr) with sodium methoxide in methanol achieves 5-bromo-2-methoxypyridine in 98% yield. Subsequent palladium-catalyzed cyanation replaces the bromine with a nitrile group, followed by amidine formation through reaction with lithium bis(trimethylsilyl)amide (LiHMDS). This sequence offers superior control over intermediate purification, albeit with increased step count.
Strategy | Yield | Key Advantage | Limitation |
---|---|---|---|
Direct amidation | 70-80% | Fewer synthetic steps | Poor regioselectivity |
Multi-step functionalization | 85-95% | High purity intermediates | Extended reaction timeline |
Critical parameters for imidamide formation include temperature, stoichiometry, and proton scavengers. In the cyanation step, maintaining anhydrous conditions at 80–100°C prevents hydrolysis of the nitrile intermediate. A 2:1 molar ratio of zinc cyanide to 5-bromo-2-methoxypyridine in dimethylacetamide (DMAc) with 1 mol% Pd(PPh₃)₄ achieves 92% conversion.
For the final amidination, LiHMDS in tetrahydrofuran (THF) at −78°C ensures deprotonation of ammonia, facilitating nucleophilic attack on the nitrile. Quenching with HCl gas precipitates the hydrochloride salt with 89% efficiency. Alternative bases like potassium tert-butoxide (t-BuOK) in dichloromethane (DCM) yield comparable results but require stringent moisture control.
Solvent polarity profoundly influences reaction kinetics in methoxypyridine functionalization. Polar aprotic solvents (DMF, DMAc) enhance SNAr rates for methoxy group installation due to improved stabilization of the transition state. In contrast, THF’s moderate polarity optimizes amidine cyclization by balancing nucleophilicity and solubility.
Catalyst selection varies by step:
A comparative solvent study revealed the following performance:
Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) | Yield |
---|---|---|---|
DMF | 36.7 | 4.2 | 95% |
THF | 7.5 | 3.1 | 89% |
Methanol | 32.7 | 2.8 | 82% |
The compound acts as a tridentate ligand in nickel-catalyzed cross-electrophile couplings, forming a coordination complex that facilitates single-electron transfer processes. Density functional theory (DFT) calculations reveal that the methoxy group at the 5-position of the pyridine ring lowers the activation energy for oxidative addition by 12–15 kJ/mol compared to unsubstituted analogs [6]. This electronic modulation accelerates the rate-determining transmetallation step while maintaining the nickel center in the optimal oxidation state (Ni⁰/Niᴵᴵ) throughout the catalytic cycle.
Key mechanistic features include:
Experimental evidence from coupling reactions of 3-bromopyridine derivatives shows turnover numbers (TON) exceeding 1,400 when using this ligand, compared to TON < 800 for conventional 2,2'-bipyridine systems under identical conditions [5].
The ligand’s performance stems from strategic structural modifications:
Electronic Effects
Steric Considerations
Comparative studies show that replacing the methoxy with ethoxy groups decreases catalytic activity by 35%, while bulkier isopropoxy substituents completely inhibit reaction progress due to excessive steric hindrance [5].
Solvent parameters critically influence catalytic performance:
Solvent | Dielectric Constant | Donor Number | Yield (%) | Selectivity (C–N/C–C) |
---|---|---|---|---|
DMF | 36.7 | 26.6 | 68 | 8.2:1 |
DMSO | 46.7 | 29.8 | 72 | 9.1:1 |
NMP | 32.2 | 27.3 | 75 | 10.3:1 |
3-MeO-THF | 7.5 | 8.0 | 41 | 4.7:1 |
Data adapted from nickel-catalyzed couplings of 2-bromopyridine with cyclohexylamine [5] [6]. Polar aprotic solvents with high donor numbers (DN > 25) maximize yields by stabilizing charged intermediates while minimizing ligand dissociation. Adding 10 vol% ethylene glycol dimethyl ether improves mass transfer in viscous media without compromising selectivity [3].
Benchmarking against common ligand classes reveals significant advantages:
Catalytic Activity Comparison
Ligand Type | TON | TOF (h⁻¹) | Byproduct Formation (%) |
---|---|---|---|
5-Methoxypicolinimidamide | 1420 | 89 | 6.2 |
Picolinamide | 780 | 48 | 18.7 |
2,2'-Bipyridine | 950 | 63 | 14.9 |
Terpyridine | 1120 | 71 | 9.8 |
Data from coupling of 4-bromoacetophenone with benzylamine at 80°C [3] [5]. The methoxypicolinimidamide system shows particular advantages in suppressing β-hydride elimination (≤2% vs 8–12% for other ligands) and enabling room-temperature reactions with electron-deficient aryl halides.
Structural analysis of catalyst resting states by X-ray absorption spectroscopy reveals shorter Ni–N bonds (1.98 Å vs 2.04–2.11 Å for comparators), indicating stronger metal-ligand interactions that prevent catalyst decomposition [6]. This enhanced stability allows catalyst loadings as low as 0.25 mol% in large-scale applications without significant activity loss.
Density Functional Theory calculations have been extensively employed to characterize the coordination geometries of 5-Methoxypicolinimidamide hydrochloride and related picolinimidamide derivatives [3] [4]. The compound exhibits distinct coordination modes when interacting with transition metal centers, particularly nickel complexes used in cross-coupling catalysis [2] [4].
The optimized molecular geometry reveals a planar pyridine core with the methoxy group adopting specific orientations to minimize steric hindrance [5]. Density Functional Theory studies using the B3LYP functional with 6-311G+(d,p) basis sets have demonstrated that the compound can adopt multiple coordination modes depending on the metal center and reaction conditions [3] [6].
Table 1: Density Functional Theory Calculated Geometric Parameters for 5-Methoxypicolinimidamide hydrochloride
Parameter | Calculated Value | Method | Reference |
---|---|---|---|
C-N bond length (pyridine) | 1.342 Å | B3LYP/6-31G(d) | [6] |
N-C bond length (amidine) | 1.285 Å | B3LYP/6-31G(d) | [6] |
C-O bond length (methoxy) | 1.365 Å | B3LYP/6-31G(d) | [6] |
Dihedral angle (ring-amidine) | 0.2° | B3LYP/6-31G(d) | [6] |
Dipole moment | 3.45 D | B3LYP/6-31G(d) | [6] |
Coordination geometry analysis reveals that 5-Methoxypicolinimidamide hydrochloride preferentially adopts bidentate coordination through the pyridine nitrogen and one of the amidine nitrogens [7] [8]. The computed metal-ligand distances for nickel complexes range from 1.98 to 2.15 Å, consistent with typical nitrogen-donor ligand systems [9] [10]. The coordination sphere around the metal center exhibits distorted square planar or tetrahedral geometries depending on the oxidation state and additional ligands present [7] [8].
Molecular electrostatic potential mapping has been utilized to predict the reactivity patterns of 5-Methoxypicolinimidamide hydrochloride [11] [12]. The electron density distribution reveals distinct nucleophilic and electrophilic sites that govern the compound's chemical behavior [13] [14].
The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis indicates that the pyridine nitrogen serves as the primary electron-donating site, while the amidine carbon exhibits electrophilic character [15] [16]. The methoxy substituent provides additional electron density to the aromatic system, influencing the overall reactivity profile [17] [14].
Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors
Property | Value | Calculation Method | Reference |
---|---|---|---|
Highest Occupied Molecular Orbital energy | -6.84 eV | B3LYP/6-311G+(d,p) | [6] |
Lowest Unoccupied Molecular Orbital energy | -1.23 eV | B3LYP/6-311G+(d,p) | [6] |
Energy gap | 5.61 eV | B3LYP/6-311G+(d,p) | [6] |
Electronegativity | 4.04 eV | B3LYP/6-311G+(d,p) | [6] |
Chemical hardness | 2.81 eV | B3LYP/6-311G+(d,p) | [6] |
Chemical softness | 0.18 eV⁻¹ | B3LYP/6-311G+(d,p) | [6] |
Electron density mapping studies have identified the methoxy oxygen and amidine nitrogens as sites with significant negative electrostatic potential, making them favorable for coordination with electrophilic metal centers [11] [12]. The aromatic carbon atoms adjacent to these heteroatoms show moderate positive potential, indicating potential sites for nucleophilic attack [13] [14].
Hydrogen bonding networks play crucial roles in stabilizing catalyst-substrate complexes involving 5-Methoxypicolinimidamide hydrochloride [18] [19]. Computational studies have revealed extensive intramolecular and intermolecular hydrogen bonding patterns that influence the compound's catalytic performance [20] [21].
The amidine functional group serves as both hydrogen bond donor and acceptor, forming networks with solvent molecules and substrate species [18] [22]. The calculated hydrogen bond energies range from 8.5 to 15.2 kJ/mol for various donor-acceptor pairs, indicating moderate to strong hydrogen bonding interactions [18] [19].
Table 3: Hydrogen Bonding Parameters in Catalyst-Substrate Complexes
Hydrogen Bond Type | Distance (Å) | Angle (°) | Energy (kJ/mol) | Reference |
---|---|---|---|---|
N-H···N (intramolecular) | 2.85 | 165 | 12.3 | [18] |
N-H···O (intermolecular) | 2.92 | 172 | 15.2 | [18] |
C-H···N (weak) | 3.15 | 145 | 8.5 | [19] |
O-H···N (solvent) | 2.78 | 178 | 18.7 | [20] |
Molecular dynamics simulations have demonstrated that hydrogen bonding networks significantly impact the stability and reactivity of nickel-catalyzed cross-coupling reactions [21] [23]. The presence of 5-Methoxypicolinimidamide hydrochloride as a ligand creates specific hydrogen bonding patterns that facilitate substrate binding and product release [22] [24].
Machine learning approaches have been increasingly applied to predict reaction outcomes involving 5-Methoxypicolinimidamide hydrochloride as a ligand in catalytic systems [25] [26]. Neural network models trained on experimental and computational data have achieved significant accuracy in predicting reaction yields and selectivity [27] [28].
Table 4: Machine Learning Model Performance for Reaction Prediction
Model Type | Accuracy (%) | Mean Absolute Error | Training Data Size | Reference |
---|---|---|---|---|
Neural Network | 89.3 | 8.2% yield | 15,000 reactions | [26] |
Random Forest | 85.7 | 11.4% yield | 15,000 reactions | [32] |
Graph Neural Network | 92.1 | 6.8% yield | 25,000 reactions | [30] |
Transformer Model | 94.2 | 5.1% yield | 35,000 reactions | [28] |
The machine learning models have identified key molecular features that correlate with reaction success, including the ligand's coordination geometry, electronic properties, and hydrogen bonding capacity [33] [34]. Feature importance analysis reveals that the methoxy substituent position and amidine configuration are critical parameters for predicting catalytic performance [35] [36].